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Compound of Interest

N-(Amino-PEG3)-N-bis(PEG4-
Boc)

Cat. No.: B8104224

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the trifunctional, branched
polyethylene glycol (PEG) linker, N-(Amino-PEG3)-N-bis(PEG4-Boc). This molecule is a
valuable tool in drug development, particularly for the synthesis of Proteolysis Targeting
Chimeras (PROTACS), where precise control over linker architecture is crucial for therapeutic
efficacy.

Core Compound Data

N-(Amino-PEG3)-N-bis(PEG4-Boc) is a heterobifunctional linker featuring a terminal primary
amine and two Boc-protected secondary amines. This structure allows for sequential
conjugation, providing a versatile platform for constructing complex bioconjugates. The primary
amine serves as an initial attachment point, while the Boc groups can be removed under acidic
conditions to reveal two additional amine functionalities for further modification.
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Property Value Reference
CAS Number 2353409-57-9 [1]
Molecular Formula CssH76N2015 [1]
Molecular Weight 805.02 g/mol [1]

Purity Typically >95%

Appearance White to off-white solid or oil

Soluble in water, DMSO, DCM,

Solubility DME

Storage Condition -20°C, desiccated

Applications in Drug Development

The unique branched structure of this linker is highly advantageous in the field of targeted
protein degradation. It is primarily used as a PEG-based PROTAC linker, connecting a target
protein-binding ligand (warhead) to an E3 ubiquitin ligase ligand.[1] The PEG spacers enhance
the solubility, stability, and pharmacokinetic properties of the resulting PROTAC molecule.[2]

The general workflow for synthesizing a PROTAC using this linker involves a modular, stepwise
approach:

« Initial Conjugation: The primary amine of the linker is coupled to a carboxylic acid on either
the warhead or the E3 ligase ligand.

e Boc Deprotection: The two Boc protecting groups are removed to expose the secondary
amines.

e Final Conjugation: The newly freed amines are coupled to the second component of the
PROTAC.

This workflow is illustrated in the diagram below.
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Step 1: Initial Amide Coupling
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Logical workflow for PROTAC synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps involved in utilizing N-
(Amino-PEG3)-N-bis(PEG4-Boc) for PROTAC synthesis. These are representative
procedures and may require optimization for specific substrates.

Protocol 1: Initial Amide Coupling

This protocol describes the coupling of a molecule containing a carboxylic acid (Component A)
to the primary amine of the linker.

Reagents and Materials:
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e Component A-COOH (e.g., warhead or E3 ligase ligand) (1.0 eq)
¢ N-(Amino-PEG3)-N-bis(PEG4-Boc) (1.1 eq)

o HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate) (1.2 eq)

o DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

e Anhydrous DMF (Dimethylformamide)

o Standard glassware for organic synthesis under a nitrogen atmosphere
Procedure:

e Under a nitrogen atmosphere, dissolve Component A-COOH in anhydrous DMF.

o Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-
activate the carboxylic acid.

e Add N-(Amino-PEG3)-N-bis(PEG4-Boc) to the reaction mixture.
» Continue stirring the reaction at room temperature overnight.
» Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate.

o Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl
acetate) and perform an aqueous workup. Wash sequentially with 5% LiClI solution,
saturated NaHCOs solution, and brine.

» Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced
pressure.

» Purify the crude product by flash column chromatography to yield the Boc-protected
conjugate.[1]

Protocol 2: Boc Deprotection
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This protocol details the removal of the two Boc protecting groups to expose the secondary

amines.

Reagents and Materials:

Boc-protected conjugate from Protocol 1

DCM (Dichloromethane), anhydrous

TFA (Trifluoroacetic acid)

Ice bath

Procedure:

» Dissolve the Boc-protected conjugate in anhydrous DCM (e.g., at a concentration of 0.1-0.2
M).

e Cool the solution to 0°C using an ice bath.

e Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

 Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
o Continue stirring for an additional 1-3 hours.

e Monitor the reaction by LC-MS or TLC until the starting material is fully consumed.[3][4] For
TLC, the deprotected product will be more polar (lower Rf) than the starting material.

e Upon completion, concentrate the mixture under reduced pressure to remove DCM and
excess TFA.

e The resulting product will be the amine as its TFA salt, which can often be used directly in the
next step after thorough drying.

Protocol 3: Final Amide Coupling to a Protein

This protocol provides a general method for conjugating the newly exposed amine groups to a
protein containing accessible carboxylic acid residues (e.g., aspartic acid, glutamic acid).
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Reagents and Materials:

Deprotected amine conjugate (TFA salt) from Protocol 2

Protein with accessible carboxyl groups

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NHS (N-Hydroxysuccinimide)

Activation Buffer (e.g., 0.1 M MES, 0.5 M NacCl, pH 6.0)

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

Quenching Buffer (e.g., 1 M Tris-HCI, pH 8.5 or hydroxylamine)

Purification system (e.g., Size Exclusion Chromatography or dialysis cassettes)

Procedure:

Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in the
Activation Buffer.

Activation of Protein Carboxyl Groups: Add a 50-fold molar excess of EDC and a 100-fold
molar excess of NHS to the protein solution. Incubate for 15-30 minutes at room temperature
with gentle mixing.

Linker Conjugation: Dissolve the deprotected amine conjugate from Protocol 2 in the
Conjugation Buffer. Add a 10- to 20-fold molar excess of this solution to the activated protein.

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with
gentle mixing.

Quenching: Stop the reaction by adding the Quenching Buffer to consume any unreacted
NHS esters. Incubate for 15-30 minutes.

Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to
remove excess linker and reagents.[5]
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Experimental workflow for protein conjugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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